molecular formula C17H13N3O3 B2374404 (E)-N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide CAS No. 857064-86-9

(E)-N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2374404
CAS No.: 857064-86-9
M. Wt: 307.309
InChI Key: CSKUZSNPFFRLOP-UHFFFAOYSA-N
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Description

(E)-N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It features a benzyl group, a cyano group, and a nitrophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide typically involves the condensation of benzylamine with 3-nitrobenzaldehyde, followed by the addition of cyanoacetic acid. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides, esters, or thioethers.

Scientific Research Applications

(E)-N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and nitrophenyl groups can interact with active sites or binding pockets, leading to inhibition or activation of the target protein. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the para position.

    (E)-N-benzyl-2-cyano-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the ortho position.

    (E)-N-benzyl-2-cyano-3-(3-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(E)-N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-11-15(9-14-7-4-8-16(10-14)20(22)23)17(21)19-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,19,21)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKUZSNPFFRLOP-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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